3,6,9,12-Tetraoxatricosan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatricosan-1-oic acid is a chemical compound with the molecular formula C19H40O5 It is characterized by the presence of multiple ether linkages within its structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricosan-1-oic acid typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several key steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . Each of these steps requires specific reaction conditions, including the use of appropriate reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatricosan-1-oic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
3,6,9,12-Tetraoxatricosan-1-oic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatricosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,6,9,12-Tetraoxatricosan-1-oic acid can be compared with other similar compounds, such as:
Tetraethylene glycol monododecyl ether: This compound has a similar structure but differs in the length of the carbon chain and the presence of additional functional groups.
3,6,9,12-Tetraoxatricosan-1-ol: This compound is closely related but lacks the carboxylic acid functional group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of ether linkages and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
173536-73-7 |
---|---|
Molecular Formula |
C19H38O6 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-22-12-13-23-14-15-24-16-17-25-18-19(20)21/h2-18H2,1H3,(H,20,21) |
InChI Key |
WLENSIKFJNRCRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.